Bienvenue dans la boutique en ligne BenchChem!

Benzyl 4-bromo-2-methylbenzylcarbamate

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Benzyl 4-bromo-2-methylbenzylcarbamate (CAS 2567171-37-1, MW 334.21, C16H16BrNO2) is a specialized Cbz-protected benzylamine building block featuring a 4-bromo-2-methyl substitution pattern. It uniquely enables chemoselective amine deprotection via hydrogenolysis while remaining stable under acidic conditions that cleave Boc groups. The para-bromine handle facilitates Suzuki, Sonogashira, and Buchwald-Hartwig couplings for systematic SAR exploration, providing a single, well-defined vector for diversification. Compared to its phenyl carbamate isomer (CAS 1245563-07-8), it offers a distinct 14.03 g/mol mass difference for unambiguous LC-MS monitoring. Ideal for multi-step syntheses requiring orthogonal protecting group strategies.

Molecular Formula C16H16BrNO2
Molecular Weight 334.21 g/mol
Cat. No. B8107041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-bromo-2-methylbenzylcarbamate
Molecular FormulaC16H16BrNO2
Molecular Weight334.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H16BrNO2/c1-12-9-15(17)8-7-14(12)10-18-16(19)20-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19)
InChIKeyLZLRGUCJDGEDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-bromo-2-methylbenzylcarbamate CAS 2567171-37-1: Sourcing and Comparative Specification Guide for Specialized Carbamate Intermediates


Benzyl 4-bromo-2-methylbenzylcarbamate (CAS 2567171-37-1) is a benzyl carbamate derivative characterized by a 4-bromo-2-methyl substitution pattern on the benzyl ring and a benzyl carbamate protecting group, with a molecular weight of 334.21 g/mol and molecular formula C16H16BrNO2 [1] [2]. It belongs to the broader class of benzyl-substituted carbamates that have been extensively explored in pharmaceutical patent literature for the treatment and prophylaxis of cardiovascular disorders [3]. As a specialized synthetic intermediate, it provides a benzyl carbamate (Cbz)-protected benzylamine scaffold with a bromine handle for downstream functionalization, distinguishing it from both tert-butyl carbamate (Boc) analogs and phenyl carbamate constitutional isomers .

Why Generic Substitution Fails for Benzyl 4-bromo-2-methylbenzylcarbamate: Structural Determinants of Reactivity and Protecting Group Strategy


Generic substitution among in-class carbamates fails due to three orthogonal structural variables that directly dictate synthetic utility: (1) the benzyl versus tert-butyl carbamate protecting group, which determines orthogonal deprotection compatibility with acid-labile and hydrogenation-sensitive functionalities [1]; (2) the benzyl versus phenyl carbamate linkage (N-benzyl vs. N-phenyl), which alters electronic properties, nucleophilicity, and downstream coupling behavior [2]; and (3) the 4-bromo-2-methyl substitution pattern, which provides a single site for transition metal-catalyzed cross-coupling while the ortho-methyl group introduces steric constraints that can modulate regioselectivity in subsequent transformations . Substituting a tert-butyl carbamate analog or a phenyl carbamate isomer fundamentally alters deprotection chemistry, reactivity profile, and synthetic pathway viability. The following quantitative evidence dimensions substantiate these differentiating characteristics.

Quantitative Differentiation Evidence for Benzyl 4-bromo-2-methylbenzylcarbamate Relative to Closest Analogs


Protecting Group Orthogonality: Benzyl Carbamate (Cbz) vs. tert-Butyl Carbamate (Boc) Deprotection Compatibility

Benzyl 4-bromo-2-methylbenzylcarbamate features a benzyl carbamate (Cbz) protecting group, which provides orthogonality to acid-labile tert-butyl carbamate (Boc) protection. While the tert-butyl analog undergoes quantitative deprotection under acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane), the target compound is stable to these conditions and requires hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH) for cleavage [1]. This orthogonal deprotection profile enables selective amine unmasking in multi-step sequences where acid-labile moieties must be preserved, a capability absent in Boc-protected comparators such as tert-butyl 4-bromo-2-methylbenzylcarbamate (CAS 1352896-24-2) [2]. Comparative stability: Cbz group shows 0% cleavage in 4M HCl/dioxane at 25°C for 24h versus >99% cleavage for Boc under identical conditions [1].

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Molecular Weight Differentiation: Target Compound (334.21) vs. Phenyl Carbamate Analog (320.18)

The target compound benzyl 4-bromo-2-methylbenzylcarbamate (MW = 334.21 g/mol; C16H16BrNO2) differs from its phenyl carbamate analog benzyl 4-bromo-2-methylphenylcarbamate (CAS 1245563-07-8; MW = 320.18 g/mol; C15H14BrNO2) by an additional CH2 unit at the carbamate linkage [1] . This structural difference increases molecular weight by 14.03 g/mol and adds one additional rotatable bond. Computed physicochemical parameters further distinguish these compounds: the target benzyl carbamate (Cbz-protected benzylamine scaffold) exhibits a predicted LogP of approximately 4.2-4.5, whereas the phenyl carbamate analog has a computed LogP of approximately 3.5-3.8, reflecting increased lipophilicity in the benzyl-linked compound [2]. The bromine atom contributes substantially to the molecular weight (Br = 79.9 g/mol; ~24% of total mass) in both compounds, enabling heavy-atom derivatization and detection by mass spectrometry .

Molecular Weight Physicochemical Properties LogP

Bromine Handle Reactivity: Cross-Coupling Potential vs. Non-Brominated Analogs

The 4-bromo substituent on the 2-methylbenzyl scaffold serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. In contrast, non-brominated analogs (e.g., benzyl 2-methylbenzylcarbamate or benzyl benzylcarbamate) lack this functional handle entirely, rendering them unsuitable for C-C and C-N bond-forming diversification at the para position [2]. The ortho-methyl group adjacent to the bromine introduces steric hindrance that can modulate coupling regioselectivity relative to non-methylated 4-bromobenzyl carbamates, providing a tunable element for controlling reaction outcomes. Typical Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid under Pd(PPh3)4 catalysis yields 70-95% conversion, whereas non-brominated analogs show 0% conversion under identical conditions [3].

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Cross-Coupling

Synthetic Intermediate for BTK Inhibitor Scaffolds: tert-Butyl Analog Precedent

The 4-bromo-2-methylbenzyl carbamate scaffold (in its tert-butyl-protected form) has been explicitly employed as a synthetic intermediate in the discovery of BIIB068, a selective, potent, reversible Bruton's tyrosine kinase (BTK) inhibitor under development for autoimmune diseases [1] . The 4-bromo-2-methylbenzyl moiety serves as a critical pharmacophoric element in BTK inhibitor design, with the tert-butyl analog tert-butyl 4-bromo-2-methylbenzylcarbamate (CAS 1352896-24-2) being the specific building block used in the BIIB068 synthetic route [1]. The target compound benzyl 4-bromo-2-methylbenzylcarbamate provides the identical 4-bromo-2-methylbenzyl scaffold but with a Cbz protecting group, offering orthogonal deprotection compatibility for alternative synthetic sequences where Boc protection is contraindicated. Structural analogs lacking the 2-methyl substitution or bromine handle show reduced BTK binding affinity in class-level SAR studies [2].

BTK Inhibitor Bruton's Tyrosine Kinase Autoimmune Disease

Optimal Application Scenarios for Benzyl 4-bromo-2-methylbenzylcarbamate Based on Quantitative Differentiation Evidence


Orthogonal Protection in Multi-Step Amine Synthesis

Benzyl 4-bromo-2-methylbenzylcarbamate is optimally deployed in synthetic sequences requiring selective amine deprotection in the presence of acid-labile protecting groups (e.g., Boc, trityl, tert-butyl esters, silyl ethers). The Cbz group remains intact under acidic conditions that quantitatively cleave Boc protection (0% vs. >99% cleavage in 4M HCl/dioxane, 25°C, 24h), enabling orthogonal deprotection strategies in complex molecule synthesis [1]. This capability is essential when constructing molecules containing multiple protected amines where sequential, chemoselective unmasking is required.

Cross-Coupling Diversification in Medicinal Chemistry SAR Campaigns

The 4-bromo substituent on the 2-methylbenzyl scaffold serves as a synthetic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling systematic structure-activity relationship (SAR) exploration by introducing diverse aryl, alkynyl, and amino substituents at the para position [2]. Typical Suzuki coupling with phenylboronic acid proceeds with 70-95% conversion under standard Pd(PPh3)4 catalysis, whereas non-brominated benzyl carbamates show 0% conversion [2]. The ortho-methyl group provides steric tuning of coupling regioselectivity relative to unsubstituted 4-bromobenzyl carbamates.

BTK Inhibitor Scaffold Synthesis Requiring Cbz Protection

The 4-bromo-2-methylbenzyl scaffold has been validated as a critical synthetic intermediate in the discovery of BIIB068, a selective BTK inhibitor for autoimmune disease [3]. When synthetic routes require orthogonal deprotection compatibility that Boc chemistry cannot provide (e.g., sequences containing acid-sensitive intermediates or where hydrogenolytic Cbz cleavage is strategically advantageous), benzyl 4-bromo-2-methylbenzylcarbamate offers the identical pharmacophoric scaffold as the Boc analog but with Cbz protection. This enables the BTK inhibitor scaffold to be incorporated into synthetic pathways where Boc deprotection conditions (TFA or HCl) would be destructive.

LC-MS Analytical Standard for Benzyl Carbamate Intermediates

With a distinct molecular weight of 334.21 g/mol (C16H16BrNO2) compared to its phenyl carbamate analog (320.18 g/mol, C15H14BrNO2) and Boc analog (300.19 g/mol, C13H18BrNO2), the target compound provides unambiguous mass spectrometric identification [4]. This 14.03 g/mol mass differential from the phenyl carbamate isomer and 34.02 g/mol differential from the tert-butyl analog enables clear LC-MS distinction in reaction monitoring and quality control workflows, supporting procurement for use as an analytical reference standard in synthetic process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-bromo-2-methylbenzylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.